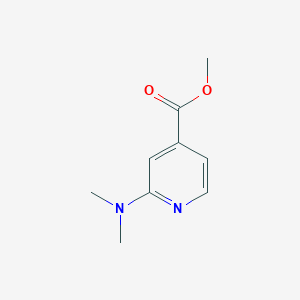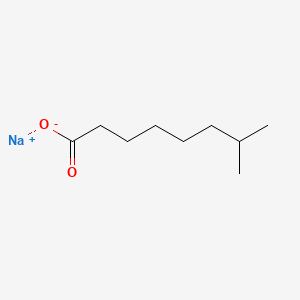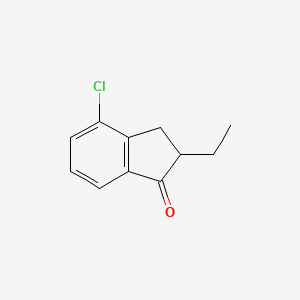
Methyl 2-(dimethylamino)pyridine-4-carboxylate
Overview
Description
“Methyl 2-(dimethylamino)pyridine-4-carboxylate” is a chemical compound with the CAS Number: 26156-52-5 . It has a molecular weight of 180.21 and is commonly known as DMAP. It is used extensively in organic chemistry.
Molecular Structure Analysis
The IUPAC name for this compound is methyl 2-(dimethylamino)isonicotinate . The InChI Code is 1S/C9H12N2O2/c1-11(2)8-6-7(4-5-10-8)9(12)13-3/h4-6H,1-3H3 . This indicates that the compound has a pyridine ring with a carboxylate and dimethylamino group attached.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that similar compounds like 4-(Dimethylamino)pyridine (DMAP) are highly versatile nucleophilic catalysts for acylation reactions and esterifications .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Catalysis and Synthesis
Methyl 2-(dimethylamino)pyridine-4-carboxylate serves as a key component in catalysis, enhancing the efficiency of synthesis reactions. For instance, its use in esterification processes as a catalyst facilitates the formation of esters under mild conditions, achieving high yields. This has been demonstrated in the synthesis of carboxylic esters, where it acted as an effective catalyst, ensuring the conversion of carboxylic acids to their corresponding esters efficiently (Kim Sunggak, In Lee Jae, & Kwan Ko Young, 1984).
Photophysical Properties
Research on the photophysical properties of derivatives of this compound, such as 4-(dimethylamino)pyridine, has revealed insights into their electronic structures and fluorescence behaviors. Investigations into their excited states and molecular geometries using various spectroscopic methods indicate solvent-dependent dual fluorescence, contributing to understanding the photophysical behavior of similar compounds (I. Szydłowska, A. Kyrychenko, J. Nowacki, & J. Herbich, 2003).
Chemical Reactivity
Studies have also focused on the chemical reactivity of this compound derivatives with other compounds. For example, its reaction with dichloromethane under ambient conditions to form methylenebispyridinium dichloride compounds unveils its reactivity and potential applications in developing new chemical entities or intermediates for further reactions (Alexander B. Rudine, M. Walter, & C. Wamser, 2010).
Material Science
In material science, the compound's derivatives have been explored for their potential in creating novel materials with unique properties. For instance, the study of pyridinium salts derived from dimethylamino groups has led to findings on their optical nonlinearities, contributing to the development of materials for photonic applications. This research expands the understanding of the compound's utility in advanced material synthesis and its potential for application in optical technologies (B. Coe, J. Harris, et al., 2003).
Supramolecular Chemistry
Additionally, the interaction of this compound derivatives with carboxylic acids to form supramolecular adducts highlights its role in the study of noncovalent interactions and supramolecular assemblies. This research provides insights into the formation mechanisms and structural analysis of these complexes, which are crucial for the design of molecular recognition systems and supramolecular architectures (W. Fang, Bangyu Chen, et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-(dimethylamino)pyridine-4-carboxylate is a complex chemical compound with a molecular formula of C9H12N2O2 The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
The compound is involved in the synthesis of 2-methylpyridines via α-methylation . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines . The possible mechanism of the reaction involves heterogeneous catalysis and/or a Ladenberg rearrangement, with the proposed methyl source as C1 of the primary alcohol .
Biochemical Analysis
Biochemical Properties
Methyl 2-(dimethylamino)pyridine-4-carboxylate may interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied
properties
IUPAC Name |
methyl 2-(dimethylamino)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)8-6-7(4-5-10-8)9(12)13-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBHZFAKIADYFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632081 | |
| Record name | Methyl 2-(dimethylamino)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26156-52-5 | |
| Record name | Methyl 2-(dimethylamino)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















